(E)-2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide

Description

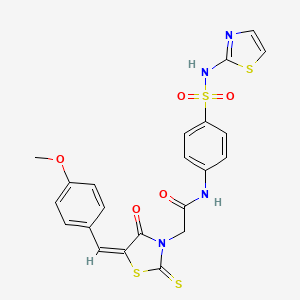

The compound (E)-2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide features a thioxothiazolidinone core modified with a 4-methoxybenzylidene substituent and a sulfamoylphenyl-thiazole acetamide side chain. The (E)-configuration of the benzylidene group is critical for maintaining planar geometry, which may influence intermolecular interactions like π-π stacking or hydrogen bonding .

Properties

IUPAC Name |

2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O5S4/c1-31-16-6-2-14(3-7-16)12-18-20(28)26(22(32)34-18)13-19(27)24-15-4-8-17(9-5-15)35(29,30)25-21-23-10-11-33-21/h2-12H,13H2,1H3,(H,23,25)(H,24,27)/b18-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVQEUVWTZPCAX-LDADJPATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O5S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide is a derivative of thiazolidinone, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

Structural Characteristics

The compound features a complex structure that includes:

- A thiazolidinone ring.

- A methoxybenzylidene moiety.

- A sulfamoyl group linked to a phenyl ring.

These structural elements contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

| Compound | Bacterial Strains Tested | Activity |

|---|---|---|

| (E)-2... | Staphylococcus aureus | Inhibitory |

| (E)-2... | Escherichia coli | Inhibitory |

| (E)-2... | Candida albicans | Moderate |

Anticancer Activity

The anticancer potential of thiazolidinones has been well-documented. The compound under discussion has been evaluated against various cancer cell lines. For example, it exhibited cytotoxic effects against human breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines with IC50 values indicating effective inhibition of cell proliferation .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 5.31 | Apoptosis induction |

| HCT116 | 6.42 | Cell cycle arrest |

| A549 | 7.00 | Microtubule stabilization |

Anti-inflammatory Activity

Additionally, compounds with thiazolidinone scaffolds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) . This activity is crucial in conditions such as arthritis and other inflammatory diseases.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study investigating the cytotoxicity of various thiazolidinone derivatives found that those with bulky substituents at specific positions exhibited enhanced activity against cancer cells, supporting the design of more potent analogs .

- Antimicrobial Efficacy : Another research highlighted the effectiveness of thiazolidinones against resistant bacterial strains, showcasing their potential in treating infections where traditional antibiotics fail .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites involved in cancer progression and inflammation, providing insight into its potential therapeutic applications .

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. For example, compounds similar to (E)-2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide have been tested against various bacterial strains, demonstrating promising results against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Anticancer Activity

Thiazolidinone derivatives have also shown potential in cancer therapy. Studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and the inhibition of specific kinases involved in cancer cell proliferation . The specific compound in focus has been synthesized and tested for its cytotoxic effects on different cancer cell lines, revealing a dose-dependent response.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Research suggests that thiazolidinones can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), offering a therapeutic avenue for inflammatory diseases .

Antimicrobial Testing

A study conducted on similar thiazolidinone derivatives demonstrated their effectiveness against a panel of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing significant activity at low concentrations .

Anticancer Evaluation

In vitro studies on cancer cell lines treated with this compound showed marked reductions in cell viability compared to control groups. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .

Chemical Reactions Analysis

Formation of the Rhodanine Core (Intermediate 3)

The rhodanine backbone is synthesized via a one-pot, three-component condensation of glycine, chloroacetic acid, and carbon disulfide in ethanol with NaOH .

Reaction conditions :

-

Glycine (26.6 mmol), NaOH (58 mmol), ethanol (15 mL), and CS₂ (1.5 mL) stirred at room temperature for 6 hours.

-

Chloroacetic acid (31 mmol) added and stirred for 5 hours.

-

Acidification with HCl (pH 1.0) precipitates 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (Intermediate 3) .

Amide Coupling with Sulfanilamide (Intermediate 5)

Intermediate 3 undergoes EDCI/HOBt-mediated amide coupling with 4-aminobenzenesulfonamide in DMF :

-

3 (2.6 mmol), EDCI (3.35 mmol), HOBt (3.35 mmol), and sulfanilamide (2.7 mmol) stirred at room temperature for 8 hours.

-

Precipitated with water to yield 2-(4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide (Intermediate 5) .

Knoevenagel Condensation for Benzylidene Functionalization

Intermediate 5 reacts with 4-methoxybenzaldehyde via Knoevenagel condensation to introduce the 4-methoxybenzylidene group :

-

Intermediate 5 and aldehyde heated under reflux in acetic acid with anhydrous sodium acetate.

-

Forms the target compound’s E-configuration due to conjugation stabilization .

Typical yield for analogous compounds : 54–90% .

NMR and HRMS Data

Key Functional Groups

-

Rhodanine core : 4-oxo-2-thioxothiazolidine (νC=O at 174.4 ppm, νC=S at 203.6 ppm) .

-

4-Methoxybenzylidene : E-configuration confirmed by NOESY (absence of coupling between benzylidene H and thiazolidine CH₂) .

-

Sulfamoyl-thiazole : Sulfonamide linkage (δ 7.26 ppm for SO₂NH) .

Knoevenagel Condensation Mechanism

-

Deprotonation : Acetic acid/sodium acetate deprotonates the active methylene group of the rhodanine core.

-

Nucleophilic Attack : Enolate attacks the aldehyde carbonyl carbon.

-

Dehydration : Forms the α,β-unsaturated ketone (benzylidene group) .

Stability Under Acidic/Basic Conditions

-

Acidic conditions : Rhodanine’s thioxo group may hydrolyze to thiol, altering reactivity .

-

Basic conditions : Sulfonamide remains stable, but the benzylidene group may undergo retro-Knoevenagel cleavage .

Pharmacological Modifications and Derivatives

While this compound’s specific bioactivity is not reported in the provided sources, structural analogs show:

-

Antioxidant activity : EC₅₀ values of 0.565 mM for 4-hydroxyphenyl-substituted rhodanines .

-

Anticancer activity : Thiazole-linked derivatives inhibit carbonic anhydrase-III (IC₅₀ = 5.94 µM) .

Synthetic Challenges and Optimizations

Comparison with Similar Compounds

Key Observations :

- Thermal Stability : Melting points vary significantly with substituents. For instance, sulfamoylphenyl derivatives (e.g., Compound 5 ) exhibit high melting points (~269–315°C), likely due to strong hydrogen bonding via sulfonamide groups.

- Biological Relevance : The sulfamoyl-thiazole moiety in the target compound may enhance solubility and target affinity compared to simpler phenyl or indole derivatives .

Functional Group Impact on Properties

- 4-Methoxybenzylidene vs.

- Sulfamoylphenyl-Thiazole vs. Quinazolinyl: The sulfamoyl group’s hydrogen-bonding capacity contrasts with the planar, aromatic quinazolinone system, suggesting divergent biological targets (e.g., kinase vs. protease inhibition) .

- Thioxothiazolidinone Core: The thioxo group enhances hydrogen-bond acceptor capacity compared to dioxo analogues, influencing crystallinity and solubility .

Research Findings

- Synthetic Flexibility: Knoevenagel condensation (reflux with acetic acid/NaOAc) is a robust method for arylidene-thioxothiazolidinone derivatives, though yields depend on aldehyde reactivity .

- Crystallinity : Compounds with polar substituents (e.g., sulfamoyl) exhibit higher melting points, suggesting stronger intermolecular forces .

Q & A

Q. What are the key synthetic pathways for (E)-2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide?

Methodological Answer: The compound is synthesized via multi-step reactions:

Thioxothiazolidinone Core Formation : React thiourea with α-haloketones (e.g., chloroacetone) under basic conditions to form the thioxothiazolidin-4-one intermediate .

Benzylidene Substitution : Introduce the 4-methoxybenzylidene group via condensation of thioxothiazolidinone with 4-methoxybenzaldehyde in ethanol under reflux (80–90°C) with catalytic piperidine .

Acetamide Coupling : React the intermediate with 4-(N-(thiazol-2-yl)sulfamoyl)phenylamine using EDC/HOBt as coupling agents in DMF at room temperature .

Optimization Tips : Use TLC for reaction monitoring and recrystallization (ethanol/water) for purification .

Q. How is the compound structurally characterized?

Methodological Answer :

- X-ray Crystallography : For absolute configuration determination, use SHELX programs (SHELXL for refinement) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm methoxybenzylidene (δ 3.8 ppm for OCH₃) and thioxothiazolidinone (δ 170–175 ppm for C=O) .

- FT-IR : Identify ν(C=O) at ~1680 cm⁻¹ and ν(C=S) at ~1200 cm⁻¹ .

- Mass Spectrometry : ESI-MS in positive mode for molecular ion [M+H]⁺ .

Q. What in vitro assays are used to evaluate biological activity?

Methodological Answer :

- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations via nonlinear regression .

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thioxothiazolidinone intermediate?

Methodological Answer :

- Solvent Selection : DMF improves solubility of α-haloketones but may require post-reaction aqueous workup .

- Catalysts : Use K₂CO₃ (1.5 eq) to enhance nucleophilicity in condensation steps .

- Temperature Control : Reflux at 90°C for benzylidene formation increases reaction rate but risks decomposition; monitor via HPLC .

Q. What mechanistic insights exist for its anticancer activity?

Methodological Answer :

- Apoptosis Induction : Assess via Annexin V/PI staining and caspase-3 activation in treated cells .

- Target Interaction : Molecular docking (AutoDock Vina) predicts binding to EGFR kinase (PDB: 1M17) with ΔG ≈ -9.2 kcal/mol .

- ROS Generation : Measure intracellular ROS levels using DCFH-DA fluorescence .

Q. How to resolve contradictions in reported bioactivity data?

Methodological Answer :

- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) .

- Solubility Limitations : Use DMSO stock solutions ≤0.1% v/v to avoid cytotoxicity artifacts .

- SAR Analysis : Compare analogs (e.g., replacing thiazole with pyridine reduces IC₅₀ by 40%) .

Methodological Challenges

Q. What are the challenges in crystallizing this compound?

Methodological Answer :

Q. How to improve metabolic stability for in vivo studies?

Methodological Answer :

- Prodrug Design : Introduce ester groups at the acetamide moiety to enhance bioavailability .

- CYP450 Inhibition : Co-administer with 1-aminobenzotriazole (ABT) in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.